molecular formula C8H5F3O2 B1420988 3-(Difluoromethoxy)-5-fluorobenzaldehyde CAS No. 1214386-38-5

3-(Difluoromethoxy)-5-fluorobenzaldehyde

Cat. No.: B1420988
CAS No.: 1214386-38-5
M. Wt: 190.12 g/mol
InChI Key: VQANZPHGKJFBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-5-fluorobenzaldehyde is an organic compound with the molecular formula C8H6F3O2 It features a benzaldehyde core substituted with difluoromethoxy and fluorine groups

Preparation Methods

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorine groups onto a benzaldehyde core. One common method includes the reaction of 3-hydroxy-5-fluorobenzaldehyde with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

3-(Difluoromethoxy)-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-(Difluoromethoxy)-5-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the epithelial-mesenchymal transition induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the downregulation of Smad2/3 phosphorylation, which is a key step in the TGF-β1 signaling pathway .

Comparison with Similar Compounds

3-(Difluoromethoxy)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQANZPHGKJFBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Difluoromethoxy)-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Difluoromethoxy)-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Difluoromethoxy)-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Difluoromethoxy)-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.